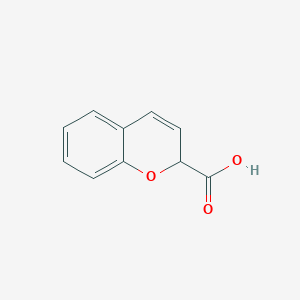

Benzopyran carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-carboxylic acid can be achieved through several methods. One common approach is the Knoevenagel condensation reaction, where salicylaldehyde reacts with malonic acid in the presence of a base such as piperidine . Another method involves the Pechmann condensation, which uses phenols and β-keto esters in the presence of acid catalysts like sulfuric acid or trifluoroacetic acid .

Industrial Production Methods

Industrial production of 2H-1-Benzopyran-2-carboxylic acid often involves the use of green chemistry principles to minimize environmental impact. This includes using green solvents, catalysts, and energy-efficient processes. For example, the use of ionic liquids as catalysts in the Pechmann condensation has been explored to enhance reaction efficiency and reduce waste .

Analyse Chemischer Reaktionen

2.1. Reaction Conditions

-

Base: Potassium hydride, sodium carbonate, or potassium carbonate are commonly used bases.

-

Acid Catalyst: Zinc chloride, aluminum chloride, iron chloride, or concentrated sulfuric acid are typical acid catalysts.

-

Temperature and Time: The reaction temperature ranges from 20°C to 200°C, with reaction times between 1 to 10 hours .

Chemical Reactions Involving Benzopyran Carboxylic Acids

Benzopyran carboxylic acids can participate in various chemical reactions, including esterification, amidation, and intramolecular cyclizations.

3.1. Esterification

Esterification reactions involve the conversion of the carboxylic acid group into an ester. This is commonly achieved using alcohols in the presence of acid catalysts like sulfuric acid or trifluoromethanesulfonic acid.

3.2. Amidation

Amidation involves the reaction of the carboxylic acid group with amines to form amides. This can be facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

3.3. Intramolecular Cyclizations

Intramolecular cyclizations can occur when benzopyran carboxylic acids are reacted with nucleophiles, leading to the formation of complex heterocyclic compounds. For example, reactions with hydrazides can yield amidrazones and other heterocyclic derivatives .

4.1. Antiproliferative Activity

Compounds like 5a-d have demonstrated IC50 values in the range of 5.2–22.2 μM against MDA-MB-231 cancer cells, indicating their potential as anticancer agents .

4.2. Kinase Inhibition

While some benzopyran derivatives have been tested for kinase inhibition, they often lack activity due to structural limitations, such as the absence of hydrogen bonding interactions with key residues in the enzyme binding pocket .

5.2. Biological Activities of Benzopyran Derivatives

| Compound | IC50 (μM) against MDA-MB-231 | Kinase Inhibition |

|---|---|---|

| 5a | 5.2–22.2 | Inactive |

Wissenschaftliche Forschungsanwendungen

Synthesis of Benzopyran Carboxylic Acid

The synthesis of this compound typically involves the reaction of phenolic compounds with γ-butyrolactone under alkaline conditions, followed by cyclization using an acid catalyst. This method has been optimized for industrial production due to its high yield and efficiency. For instance, the preparation of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid serves as a key intermediate in drug synthesis, including the antihypertensive drug nebivolol hydrochloride, which is noted for its heart-protective effects and low side effects .

Biological Activities

Benzopyran derivatives exhibit a wide range of biological activities, making them valuable in pharmaceutical applications:

- Anticancer Activity : Recent studies have shown that benzopyran-4-one derivatives possess significant antiproliferative properties against various cancer cell lines, including MDA-MB-231. Compounds demonstrated IC50 values ranging from 5.2 to 22.2 μM, indicating their potential as cytotoxic agents against multidrug-resistant cancer cells .

- Selective Estrogen Receptor Modulators : Novel benzopyran analogues have been developed as selective estrogen receptor modulators (SERMs). These compounds showed significant antiestrogenic activity in preclinical studies, suggesting their potential as alternatives to existing breast cancer therapies like Tamoxifen .

- Antimicrobial Properties : Benzopyran derivatives have also emerged as promising candidates for antimicrobial agents due to their structural features that allow interaction with various biological targets .

Therapeutic Applications

The therapeutic applications of this compound are vast and include:

- Cardiovascular Drugs : The compound plays a crucial role in synthesizing cardiovascular medications, particularly those aimed at managing hypertension and heart failure .

- Cancer Treatment : The ability of certain benzopyran derivatives to induce apoptosis in cancer cells positions them as potential chemotherapeutic agents. For example, a specific derivative induced early apoptosis in MDA-MB-231 cells at concentrations as low as 5 μM .

- Anti-inflammatory Agents : Some benzopyran derivatives have shown promise in treating inflammatory conditions due to their ability to inhibit pro-inflammatory pathways .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of new benzopyran-4-one-isoxazole hybrid compounds against multiple cancer cell lines. The results indicated a significant selectivity toward cancer cells with minimal toxicity to normal cells, highlighting the therapeutic potential of these compounds in oncology .

Case Study 2: Estrogen Receptor Modulation

Research involving novel benzopyran analogues demonstrated their capability to act as selective estrogen receptor modulators with better safety profiles compared to traditional therapies. This suggests a promising avenue for developing more effective treatments for hormone-dependent cancers .

Data Table: Summary of Biological Activities

| Compound Type | Biological Activity | IC50 Range (μM) | Notes |

|---|---|---|---|

| Benzopyran-4-one derivatives | Antiproliferative | 5.2 - 22.2 | Effective against MDA-MB-231 cancer cells |

| Benzopyran analogues | Selective Estrogen Receptor Modulators | N/A | Better safety profile than Tamoxifen |

| Benzopyran derivatives | Antimicrobial | N/A | Potential for various clinical applications |

Wirkmechanismus

The mechanism of action of 2H-1-Benzopyran-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound can also chelate metal ions, enhancing its biological activity . In medicinal applications, it may inhibit specific enzymes or receptors involved in disease processes, contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Coumarin: The parent compound, known for its fragrance and biological activities.

3-Carbethoxycoumarin: A derivative with an ethyl ester group, used in organic synthesis.

Trolox: A vitamin E derivative with potent antioxidant properties.

Uniqueness

2H-1-Benzopyran-2-carboxylic acid stands out due to its unique combination of a coumarin core with a carboxylic acid group, which enhances its solubility and reactivity. This makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel |

C10H8O3 |

|---|---|

Molekulargewicht |

176.17 g/mol |

IUPAC-Name |

2H-chromene-2-carboxylic acid |

InChI |

InChI=1S/C10H8O3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6,9H,(H,11,12) |

InChI-Schlüssel |

HMXJOWDZAJWLTF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(O2)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.